molecular formula C33H38N2O8S B12008990 ethyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12008990
M. Wt: 622.7 g/mol
InChI Key: OHYSDCBOXMQBIJ-SGEDCAFJSA-N
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Description

Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound with a complex structure. It is characterized by multiple functional groups, including ester, thiazole, and pyrrole moieties. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate likely involves multiple steps, including the formation of the thiazole and pyrrole rings, followed by the introduction of the various substituents. Typical reaction conditions might include:

    Formation of the thiazole ring: This could involve the reaction of a thioamide with an α-haloketone.

    Formation of the pyrrole ring: This might involve a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of substituents: This could involve various substitution reactions, such as nucleophilic aromatic substitution or Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of each synthetic step to maximize yield and purity. This might involve the use of automated synthesis equipment and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As a precursor for the synthesis of materials with unique properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate would depend on its specific biological target. Potential mechanisms could include:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor binding: Interacting with a receptor to modulate its activity.

    Pathway modulation: Affecting a specific biochemical pathway by interacting with multiple targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[3-(4-methoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-methoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and substituents, which can impart unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C33H38N2O8S

Molecular Weight

622.7 g/mol

IUPAC Name

ethyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-ethoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C33H38N2O8S/c1-6-10-18-42-23-14-11-21(12-15-23)28(36)26-27(22-13-16-24(43-17-7-2)25(19-22)40-8-3)35(31(38)29(26)37)33-34-20(5)30(44-33)32(39)41-9-4/h11-16,19,27,36H,6-10,17-18H2,1-5H3/b28-26-

InChI Key

OHYSDCBOXMQBIJ-SGEDCAFJSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)OCCC)OCC)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)OCCC)OCC)O

Origin of Product

United States

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